3-(Methoxycarbonyl)but-3-enoic acid
Overview
Description
3-(Methoxycarbonyl)but-3-enoic acid, also known as butanedioic acid, 2-methylene-, 1-methyl ester, is an organic compound with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol . This compound is characterized by its structure, which includes a methoxycarbonyl group attached to a but-3-enoic acid backbone. It is a colorless to pale yellow liquid with a strong, pungent odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methoxycarbonyl)but-3-enoic acid can be synthesized through various synthetic routes. One common method involves the esterification of itaconic acid with methanol in the presence of a strong acid catalyst . The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous esterification of itaconic acid using methanol and a suitable acid catalyst. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methoxycarbonyl)but-3-enoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)but-3-enoic acid involves its interaction with various molecular targets and pathways. The methoxycarbonyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in synthetic chemistry to create complex molecules and materials .
Comparison with Similar Compounds
Similar Compounds
Itaconic acid: A precursor in the synthesis of 3-(Methoxycarbonyl)but-3-enoic acid.
Methyl itaconate: Another ester derivative of itaconic acid with similar reactivity.
Fumaric acid: A structurally related compound with different reactivity due to the absence of the methoxycarbonyl group.
Uniqueness
This compound is unique due to its methoxycarbonyl group, which imparts distinct reactivity and properties compared to similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
3-methoxycarbonylbut-3-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(3-5(7)8)6(9)10-2/h1,3H2,2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFJHOCTSIMQKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40887135 | |
Record name | Butanedioic acid, 2-methylene-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40887135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26248-95-3, 68071-27-2 | |
Record name | Methyl hydrogen 2-methylenesuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2-methylene-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, 2-methylene-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40887135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl hydrogen 2-methylenesuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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